5-Ethyl-2(5H)-furanone
Overview
Description
2(5H)-Furanone,5-ethyl is a butenolide.
5-Ethyl-2(5H)-furanone is a natural product found in Medicago sativa with data available.
Scientific Research Applications
Flavor and Fragrance Synthesis
5-Ethyl-2(5H)-furanone, known for its sweet, maple, and caramel odor, is an important compound in the flavor and fragrance industry. A study by Tian, Zhang, and Sun (2009) demonstrates a synthesis method for this compound, starting from diethyl oxalate through the Grignard reaction and condensation, highlighting its significance in flavor synthesis (Tian, Zhang, & Sun, 2009).
Food Industry Applications
This compound has been found in acid hydrolyzed soy protein, indicating its presence in food products. This discovery by Manley, Wittack, and Fagerson (1980) shows the compound's relevance in the food industry, particularly in flavor enhancement (Manley, Wittack, & Fagerson, 1980).
Chemical Intermediates
The compound is a versatile chemical intermediate used in the production of various products such as unsaturated (+) muscarine, microbial metabolites, and certain analogues of prostacyclin and chrysanthemic acid. Mliki and Trabelsi (2016) explored its efficient synthesis through the oxidation of 5-hydroxymethylfurfural, highlighting its broad application in chemical synthesis (Mliki & Trabelsi, 2016).
Catalysis in Organic Synthesis
Hong, Mise, and Yamazaki (1981) studied the rhodium carbonyl-catalyzed carbonylation of acetylenes, yielding 5-ethyl-2(5H)-furanones. This research underscores the compound's role in facilitating organic synthesis processes (Hong, Mise, & Yamazaki, 1981).
Quorum Sensing Inhibition
Persson et al. (2004) prepared a potent quorum sensing inhibitor, (5Z)-4-bromo-5-(bromomethylene)-2(5H)-[2-14C]furanone, demonstrating the compound's potential in interfering with bacterial communication processes (Persson et al., 2004).
Biomedical Research
A study by Basyouni et al. (2014) synthesized 3,4,5-trisubstituted 2(5H)-furanone derivatives, testing their cytotoxic activity against tumor cell lines. This research reveals the potential of this compound derivatives in cancer research (Basyouni et al., 2014).
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound belongs to the chemical group of furanones and tetrahydrofurfuryl derivatives . These compounds are often used as flavors in food , suggesting that they may interact with taste receptors or other related targets.
Pharmacokinetics
It’s known that this compound is safe at concentrations of 0.05 mg/kg feed for poultry and pigs and 0.08 mg/kg feed for cattle , suggesting that it has good bioavailability at these doses.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Ethyl-2(5H)-furanone. For example, the compound’s efficacy as a flavoring agent may be affected by the presence of other flavors or compounds in food. Its stability could be influenced by factors such as temperature, pH, and exposure to light or oxygen . .
Properties
IUPAC Name |
2-ethyl-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-4-6(7)8-5/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUILHYTHSOMQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862924 | |
Record name | 5-Ethylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2407-43-4 | |
Record name | 5-Ethyl-2(5H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2407-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-2(5H)-furanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002407434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethylfuran-2(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-ETHYL-2(5H)-FURANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/285X4S123E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 5-Ethyl-2(5H)-furanone and where is it found?
A1: this compound is an organic compound belonging to the furanone family. It is a known volatile compound found in various natural sources. For instance, it has been identified as a minor volatile component in tomatoes [] and a major autoxidation product of (Z)-3-hexenal []. It has also been isolated from acid-hydrolyzed soy protein []. In addition to its presence in plants, this compound is found in the defensive secretions of certain insects. Notably, it has been identified as a key component in the defense chemicals of the brown marmorated stink bug (Halyomorpha halys) [] and a defensive compound in the leaf-footed bug (Leptoglossus zonatus) [].
Q2: What is the role of this compound in the brown marmorated stink bug?
A2: In the brown marmorated stink bug, this compound, along with tridecane and (E)-2-decenal, constitutes a significant portion of the bug's defense emissions []. These emissions, upon reaction with atmospheric ozone, contribute to the formation of secondary aerosols, potentially impacting air quality [].
Q3: How does this compound contribute to aerosol formation?
A3: Research has shown that when the defense emissions of the brown marmorated stink bug, which contain this compound, interact with ozone at atmospherically relevant concentrations, they produce secondary organic aerosol particles []. These particles can further act as cloud condensation nuclei, potentially influencing cloud formation and, consequently, climate [].
Q4: Can this compound be synthesized, and if so, how?
A4: Yes, this compound can be synthesized. One method involves a rhodium carbonyl-catalyzed reaction of internal acetylenes with ethylene and carbon monoxide in the presence of a protic solvent like ethanol []. This reaction yields 3,4-disubstituted-5-ethyl-2(5H)-furanones [].
Q5: Are there any known biological activities of this compound?
A5: Research suggests that this compound, along with other herbivore-induced plant volatiles, might act as a mate-finding cue for male predatory mirid bugs (Macrolophus caliginosus) []. Specifically, the release of this compound, Z-3-hexenyl tiglate, and E,E-α-farnesene by female mirids feeding on plants seems to attract male mirids, suggesting a potential role in their reproductive behavior [].
Q6: What analytical techniques are used to study this compound?
A6: Gas chromatography coupled with mass spectrometry (GC/MS) is a commonly used technique for the identification and quantification of this compound in various samples [, , ]. This technique allows for the separation and detection of volatile compounds, enabling researchers to study the composition of complex mixtures like insect secretions or plant volatiles.
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